molecular formula C11H14FN3O2 B2676920 2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide CAS No. 329777-69-7

2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide

Cat. No.: B2676920
CAS No.: 329777-69-7
M. Wt: 239.25
InChI Key: GNRNJXYRLPJFKZ-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide is an organic compound that features a fluorobenzoyl group attached to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide typically involves the reaction of 4-fluorobenzoyl chloride with N-propylhydrazinecarboxamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzoyl)-N-propyl-1-hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-[(4-fluorobenzoyl)amino]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRNJXYRLPJFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331064
Record name 1-[(4-fluorobenzoyl)amino]-3-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329777-69-7
Record name 1-[(4-fluorobenzoyl)amino]-3-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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